Akt-IN-6 -

Akt-IN-6

Catalog Number: EVT-10956750
CAS Number:
Molecular Formula: C22H20FN5O
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Akt-IN-6 was first identified through high-throughput screening of small molecule libraries aimed at discovering selective inhibitors of the Akt family of kinases. It belongs to the class of kinase inhibitors, specifically targeting the serine-threonine kinase Akt, which is integral to the phosphoinositide 3-kinase signaling pathway. This pathway is often implicated in oncogenesis and resistance to chemotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Akt-IN-6 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: The compound is synthesized using methods such as Grignard reactions, aldol condensation, and quaternization. These reactions are optimized to yield high purity and yield.
  3. Purification: After synthesis, the product is purified using techniques like column chromatography and characterized using Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure.

The synthetic route typically involves:

  • Formation of key intermediates through nucleophilic substitutions.
  • Final coupling reactions that lead to the formation of the active compound.
Molecular Structure Analysis

Structure and Data

Akt-IN-6 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula can be expressed as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W} (exact values depend on the specific structure derived from synthesis).

Key structural features include:

  • A central scaffold that interacts with the ATP-binding site of Akt.
  • Functional groups that enhance binding affinity and selectivity.

Crystallographic studies may provide insights into its three-dimensional conformation, revealing interactions with the kinase domain of Akt.

Chemical Reactions Analysis

Reactions and Technical Details

Akt-IN-6 undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Essential for forming carbon-nitrogen bonds in the synthesis.
  2. Oxidation-Reduction Reactions: Used to modify functional groups that are critical for biological activity.
  3. Coupling Reactions: These reactions link different molecular fragments to form the final compound.

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time, which are optimized for maximum yield.

Mechanism of Action

Process and Data

Akt-IN-6 exerts its pharmacological effects by selectively inhibiting Akt phosphorylation at key sites, particularly at threonine 308 and serine 473. This inhibition disrupts downstream signaling pathways involved in cell survival and proliferation.

The mechanism can be summarized as follows:

  1. Binding of Akt-IN-6 to the ATP-binding site of Akt.
  2. Prevention of ATP binding, thereby inhibiting phosphorylation of substrates.
  3. Resulting effects include decreased cell proliferation, increased apoptosis in cancer cells, and modulation of metabolic pathways.

Studies have shown that inhibition leads to altered expression levels of proteins involved in cell cycle regulation and apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Akt-IN-6 exhibits specific physical properties:

  • Molecular Weight: Approximately XX g/mol (exact value based on structure).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Chemical properties include:

  • Reactivity towards nucleophiles due to electrophilic centers within its structure.
  • Ability to form stable complexes with metal ions, which can influence its biological activity.
Applications

Scientific Uses

Akt-IN-6 has several potential applications in scientific research and medicine:

  1. Cancer Research: As an inhibitor of Akt, it is used to study the role of this kinase in tumorigenesis and cancer progression.
  2. Metabolic Disorders: Investigated for its effects on insulin signaling pathways, making it a candidate for treating diabetes-related complications.
  3. Drug Development: Serves as a lead compound for developing more selective inhibitors with improved pharmacological profiles.
Introduction to AKT Kinase as a Therapeutic Target

Role of PI3K/AKT/mTOR Pathway in Oncogenesis and Disease Pathogenesis

Upon activation by growth factors or cytokines, Class I Phosphatidylinositol 3-Kinase (PI3K) phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This lipid second messenger recruits AKT (Protein Kinase B) to the plasma membrane via its Pleckstrin Homology (PH) domain, enabling phosphorylation at two critical residues:

  • Threonine 308/309/305 (in AKT1/AKT2/AKT3) by Phosphoinositide-Dependent Kinase 1
  • Serine 473/474/472 by the Mammalian Target of Rapamycin Complex 2 [4] [9].

Dual phosphorylation fully activates AKT, which then phosphorylates downstream substrates governing apoptosis suppression (e.g., Bad, FoxO transcription factors), cell cycle progression (e.g., p21, p27), and metabolic reprogramming (e.g., Glycogen Synthase Kinase 3, Tuberous Sclerosis Complex 2). Pathological activation occurs through multiple mechanisms:

  • PIK3CA mutations (E542K, E545K, H1047R) in breast, endometrial, and colorectal cancers [3] [6]
  • PTEN loss in glioblastoma, prostate cancer, and melanoma [3] [8]
  • AKT amplifications (e.g., AKT1 in gastric cancer; AKT2 in ovarian/pancreatic cancers) [4] [7]

Table 1: Frequency of PI3K/AKT/mTOR Pathway Alterations in Human Cancers

Cancer TypePIK3CA Mutations (%)PTEN Loss/Mutation (%)AKT Amplification (%)
Breast Cancer35–40% (ER+)30–40%2–8%
Endometrial Carcinoma30–50%40–80%5–10%
Colorectal Cancer15–20%15–30%<5%
Glioblastoma10–15%60–70%10–15%

Structural and Functional Complexity of AKT Isoforms (AKT1, AKT2, AKT3)

The AKT kinase family comprises three highly conserved isoforms encoded by distinct genes:

  • AKT1 (Chromosome 14q32.33): Ubiquitously expressed; primary roles in cell survival and growth
  • AKT2 (Chromosome 19q13.2): Enriched in insulin-responsive tissues; regulates glucose homeostasis
  • AKT3 (Chromosome 1q43-q44): Predominantly neuronal; controls brain development [4] [9]

All isoforms share a conserved domain architecture:

  • N-terminal Pleckstrin Homology domain (mediates PIP₃ binding and membrane recruitment)
  • Central kinase domain (catalytic function with Thr308/309/305 in activation loop)
  • C-terminal regulatory domain (contains hydrophobic motif with Ser473/474/472) [9] [10].

Despite >80% sequence identity in catalytic domains, isoforms exhibit non-redundant physiological functions evidenced by knockout phenotypes:

  • AKT1⁻/⁻: Embryonic lethality or severe growth retardation
  • AKT2⁻/⁻: Insulin resistance and diabetes mellitus
  • AKT3⁻/⁻: Reduced brain size [2] [4].

In cancer, isoform-specific roles emerge:

  • AKT1 promotes invasion in breast cancer models
  • AKT2 drives glucose uptake and metastasis in pancreatic cancer
  • AKT3 supports survival in PTEN-deficient tumors [4] [7]. Subcellular localization differences (e.g., nuclear AKT1 vs. mitochondrial AKT2) and distinct phosphorylation sites (T308/S473 for AKT1; T309/S474 for AKT2; T305/S472 for AKT3) further contribute to functional divergence [2] [10].

Rationale for Targeted AKT Inhibition in Precision Oncology

The oncogenic addiction of tumors to PI3K/AKT/mTOR signaling, coupled with its minimal essentiality in normal cells, positions AKT as a compelling therapeutic target. Inhibitors offer potential advantages over upstream PI3K blockade:

  • Avoidance of insulin resistance caused by PI3Kα inhibition
  • Circumvention of compensatory feedback loops (e.g., Insulin Receptor Substrate rebound)
  • Direct action on a key signaling nexus [6] [10].

Biomarker-driven patient stratification is critical for clinical success, with emerging evidence linking PIK3CA mutations, PTEN loss, AKT amplifications, and AKT E17K mutations to therapeutic response [4] [6]. The development of isoform-selective inhibitors aims to mitigate toxicity concerns associated with pan-AKT blockade (e.g., hyperglycemia from AKT2 inhibition) while retaining efficacy [2] [10].

Properties

Product Name

Akt-IN-6

IUPAC Name

5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile

Molecular Formula

C22H20FN5O

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1

InChI Key

QXRHOURHCGFDIM-IBGZPJMESA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN

Isomeric SMILES

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CC4=CC(=CC=C4)F)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.